molecular formula C17H14N4O2 B14940468 2-Methyl-7-(naphthalen-1-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid

2-Methyl-7-(naphthalen-1-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid

Cat. No.: B14940468
M. Wt: 306.32 g/mol
InChI Key: NGMYRFAMXYBALC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-7-(naphthalen-1-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid is a heterocyclic compound that belongs to the class of triazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-7-(naphthalen-1-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid typically involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This method is catalyst-free and eco-friendly, resulting in good-to-excellent yields . Another approach involves the reaction of 3,5-diamino-1,2,4-triazole with variously substituted 1-aryl-1,3-butanediones and 1-aryl-2-buten-1-ones .

Industrial Production Methods

the use of microwave-assisted synthesis and other green chemistry approaches are likely to be explored for large-scale production due to their efficiency and environmental benefits .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-7-(naphthalen-1-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like iron(III) chloride for oxidation and reducing agents for reduction reactions. Microwave irradiation is often used to facilitate these reactions due to its efficiency .

Major Products Formed

The major products formed from these reactions include various substituted triazolo[1,5-a]pyrimidines, which have shown significant biological activities .

Mechanism of Action

The mechanism of action of 2-Methyl-7-(naphthalen-1-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid involves the inhibition of specific enzymes and receptors. For example, it has been shown to inhibit CDK2/cyclin A2, leading to cell cycle arrest and apoptosis in cancer cells . The compound also interacts with various molecular targets, including ATF4 and NF-kB proteins, to exert its neuroprotective and anti-inflammatory effects .

Properties

Molecular Formula

C17H14N4O2

Molecular Weight

306.32 g/mol

IUPAC Name

2-methyl-7-naphthalen-1-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid

InChI

InChI=1S/C17H14N4O2/c1-10-18-17-19-14(16(22)23)9-15(21(17)20-10)13-8-4-6-11-5-2-3-7-12(11)13/h2-9,15H,1H3,(H,22,23)(H,18,19,20)

InChI Key

NGMYRFAMXYBALC-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(C=C(NC2=N1)C(=O)O)C3=CC=CC4=CC=CC=C43

Origin of Product

United States

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